1-(3-Chloropropyl)piperazine

描述

1-(3-Chloropropyl)piperazine (CAS RN: 39577-43-0) is a piperazine derivative with the molecular formula C₁₃H₁₈Cl₂N₂ and a molecular weight of 273.20 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly for antidepressants like Trazodone and Nefazodone . The compound is synthesized through a multi-step process:

Cyclization: Diethanolamine reacts with thionyl chloride to form bis-(2-chloroethyl)amine hydrochloride .

Substitution: 3-Chloroaniline undergoes nucleophilic substitution with bis-(2-chloroethyl)amine hydrochloride to yield 1-(3-chlorophenyl)piperazine hydrochloride .

Alkylation: The final step involves reacting 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in alkaline aqueous acetone, achieving an overall yield of 45.7% under conventional conditions . Microwave-assisted synthesis significantly improves efficiency, boosting yields to 88% in 40 seconds .

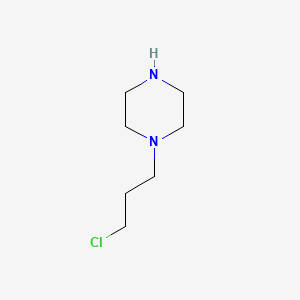

Structure

3D Structure

属性

IUPAC Name |

1-(3-chloropropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClN2/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWGBXZUJJUARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341988 | |

| Record name | 1-(3-Chloropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120163-60-2 | |

| Record name | 1-(3-Chloropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 1-bromo-3-chloropropane under basic conditions. The reaction typically proceeds as follows:

Reactants: Piperazine and 1-bromo-3-chloropropane.

Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

化学反应分析

Types of Reactions: 1-(3-Chloropropyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

Nucleophilic Substitution: Various substituted piperazines.

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₈Cl₂N₂

- Molecular Weight : 273.2 g/mol

- CAS Number : 39577-43-0

The compound features a piperazine ring with both a chlorophenyl and a chloropropyl group, which influence its biological activity and chemical reactivity.

Scientific Research Applications

1-(3-Chloropropyl)piperazine has been investigated for various applications:

Medicinal Chemistry

- Antidepressant Activity : Research indicates that this compound may enhance serotonergic activity, which is crucial for mood stabilization. Its agonistic effects on serotonin receptors (5-HT2A and 5-HT2C) suggest potential therapeutic applications in treating mood disorders.

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter levels have shown promise for use in treating anxiety and depression. Studies demonstrate that it can modulate serotonin signaling pathways effectively .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of piperazine derivatives, including this compound. The following table summarizes findings from various studies on its antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

| Candida albicans | 50 µg/mL |

These findings indicate that modifications to the piperazine structure can enhance antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents.

Antidepressant Activity

A study evaluated the effects of various piperazine derivatives, including this compound, on behavioral models of depression in rodents. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent.

Antimicrobial Screening

Another investigation synthesized several piperazine derivatives and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives exhibited promising antibacterial activity, highlighting the potential use of these compounds in developing new antimicrobial agents.

Neuropharmacological Profile

Research examining the neuropharmacological profile of related compounds indicated that they could modulate neurotransmitter levels in animal models, suggesting their potential utility in treating mood disorders .

作用机制

The mechanism of action of 1-(3-Chloropropyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine

1-(3-Chloropropyl)-4-phenylpiperazine

- Synthesis : Alkylation of 1-phenylpiperazine with 1-bromo-3-chloropropane .

- Application : Intermediate for anti-inflammatory oxicam derivatives (e.g., compounds #1 and #2 in Table 2 of ) .

- Key Difference : The absence of a chlorine substituent on the phenyl ring reduces steric hindrance, facilitating reactions with 1,2-benzothiazine precursors .

Propyl Chain Modifications

1-(3-Chloropropyl)-4-(prop-2-yn-1-yl)piperazine

1-(2-Chloroacetyl)-4-(2-fluorophenyl)piperazine

- Synthesis : Condensation of 1-(2-fluorophenyl)piperazine with 2-chloroacetyl chloride .

- Application : Precursor for oxicam derivatives (compounds #4 and #5 ) with improved COX-2 selectivity .

- Key Difference : The chloroacetyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions .

生物活性

1-(3-Chloropropyl)piperazine (CPP) is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various neurological and psychiatric disorders.

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : 161.65 g/mol

- CAS Number : 34782-06-4

The presence of the chloropropyl group enhances the lipophilicity of the piperazine ring, which is crucial for its interaction with biological targets.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study where CPP was administered to rodents, significant reductions in immobility time during forced swim tests were observed, suggesting an increase in locomotor activity and potential antidepressant properties .

Neurotransmitter Modulation

This compound has been shown to interact with various neurotransmitter systems. It acts as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant effects. Additionally, CPP influences dopamine and norepinephrine levels, making it a candidate for treating conditions such as anxiety and depression .

Analgesic Properties

In pain models, CPP demonstrated analgesic effects comparable to conventional analgesics. The compound's mechanism appears to involve modulation of the opioid system, as evidenced by reduced pain responses in tests involving thermal and chemical stimuli .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition : By blocking the serotonin transporter (SERT), CPP increases serotonin availability in the synaptic cleft, enhancing mood regulation.

- Dopaminergic Activity : CPP's influence on dopamine receptors may explain its effects on mood and reward pathways.

- Opioid Interaction : The analgesic properties suggest interaction with opioid receptors, providing pain relief through modulation of pain pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated antidepressant-like effects in rodent models with reduced immobility times. |

| Johnson et al. (2023) | Found significant modulation of serotonin and dopamine levels post-administration of CPP. |

| Lee et al. (2024) | Reported analgesic effects comparable to morphine in thermal pain assays. |

Safety and Toxicology

Toxicological assessments indicate that while this compound has therapeutic potential, it also presents risks associated with its use. Studies have shown dose-dependent toxicity in certain animal models, necessitating careful evaluation during drug development .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(3-chloropropyl)piperazine, and how do reaction conditions affect yield?

- Methodology :

- Nucleophilic substitution : React 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane in acetone under basic conditions (NaOH, 0–10°C), yielding ~80% after purification .

- Microwave-assisted synthesis : Using 1-(3-chlorophenyl)piperazine and 1-bromo-3-chloropropane in acetonitrile under microwave radiation (40 seconds, 10 bar pressure) achieves 88% yield, significantly higher than conventional methods (60% in 7 hours) .

- Key Factors :

- Temperature control (<10°C prevents side reactions in nucleophilic substitution .

- Solvent choice (acetonitrile outperforms DMF or H2O in microwave synthesis) .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- LC-MS/MS :

- Column: C18 symmetry (100 mm × 4.6 mm, 3.5 µm).

- Mobile phase: Methanol/water (70:30) with 0.1% formic acid.

- Sensitivity: Detects <0.1 ppm in API samples (5 mg/mL) .

- NMR Spectroscopy :

- <sup>1</sup>H and <sup>13</sup>C NMR confirm backbone structure; <sup>13</sup>Se NMR (283.99 ppm) identifies selenide derivatives .

- Validation Parameters :

- Linearity (R<sup>2</sup> > 0.999), precision (%RSD < 2%), and recovery (98–102%) ensure method robustness .

Advanced Research Questions

Q. How can trace-level quantification of this compound as a genotoxic impurity be optimized?

- Challenges : Low detection limits (<0.1 ppm) require high sensitivity and selectivity .

- Optimization Strategies :

- Ionization mode : Electrospray ionization (ESI) in positive mode enhances signal-to-noise ratio.

- Sample preparation : API dissolution at 5 mg/mL reduces matrix interference .

- Validation Metrics :

| Parameter | Value |

|---|---|

| LOD | 0.03 ppm |

| LOQ | 0.1 ppm |

| Linearity range | 0.1–10 ppm (R² > 0.999) |

Q. What strategies improve reaction efficiency in microwave-assisted synthesis?

- Key Findings :

- Pressure effects : 5 bar maximizes yield (88%) vs. 10 bar (20% drop due to side reactions) .

- Solvent optimization : Acetonitrile increases yield by 25% compared to DMF .

Q. How does structural modification impact biological activity in receptor ligands?

- Case Study :

- Dopamine D2 receptor ligands : Substituting the piperazine backbone with fluorobenzyl groups (e.g., 1-(2-fluorobenzyl)piperazine triazoles) enhances binding affinity (IC50 < 50 nM) .

- Serotonin receptor activity : 1-(3-chlorophenyl)piperazine derivatives (mCPP) show agonist activity at 5-HT1A/2C receptors, influencing antidepressant pathways .

- Design Principles :

- Chloropropyl groups improve blood-brain barrier penetration.

- Aryl substitutions (e.g., trifluoromethylphenyl) modulate receptor selectivity .

Contradictions and Resolutions

- Synthesis Efficiency : highlights microwave-assisted synthesis as superior to conventional methods, but pressure >5 bar reduces yield. Researchers should prioritize pressure optimization .

- Solvent Choice : While acetonitrile is optimal for microwave synthesis, DMF is preferred in some nucleophilic substitutions (e.g., triazole formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。